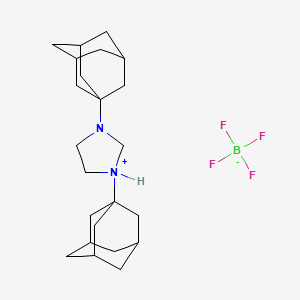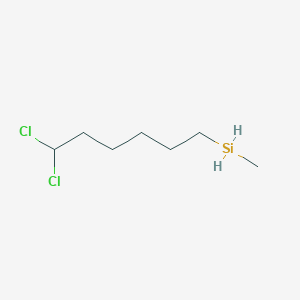
6,6-Dichlorohexyl(methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dichlorohexyl(methyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group and a 6,6-dichlorohexyl group. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dichlorohexyl(methyl)silane typically involves the reaction of hexyl chloride with methylchlorosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
C6H13Cl+CH3SiCl3→C6H12Cl2SiCH3+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out under controlled conditions to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dichlorohexyl(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes, forming new carbon-silicon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alcohols. These reactions are typically carried out under mild conditions.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, and the reactions are conducted at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include silanols, silamines, and siloxanes.
Hydrosilylation: Products are organosilicon compounds with new carbon-silicon bonds.
Oxidation and Reduction: Products include silanols and reduced silanes.
Scientific Research Applications
6,6-Dichlorohexyl(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and as a component in medical devices.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 6,6-Dichlorohexyl(methyl)silane involves the reactivity of the silicon atom and the chlorine substituents. The silicon atom can form stable bonds with various organic and inorganic groups, while the chlorine atoms can be readily substituted, allowing for the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Dichlorodimethylsilane: Similar in structure but with two methyl groups instead of a 6,6-dichlorohexyl group.
Hexylchlorosilane: Contains a hexyl group instead of a 6,6-dichlorohexyl group.
Methylchlorosilane: Contains only a methyl group and chlorine substituents.
Uniqueness: 6,6-Dichlorohexyl(methyl)silane is unique due to the presence of the 6,6-dichlorohexyl group, which imparts distinct chemical properties and reactivity. This compound offers a balance between hydrophobicity and reactivity, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
6,6-dichlorohexyl(methyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Cl2Si/c1-10-6-4-2-3-5-7(8)9/h7H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBAMXPHCOMXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH2]CCCCCC(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
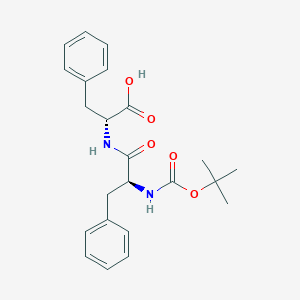
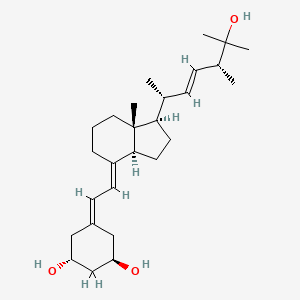
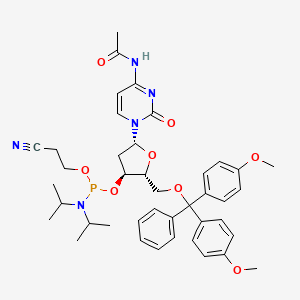
![2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione](/img/structure/B7948930.png)
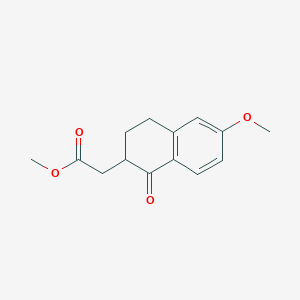
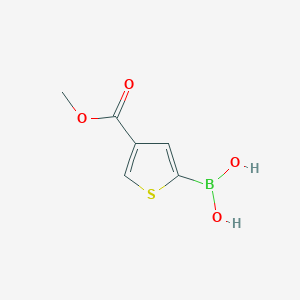
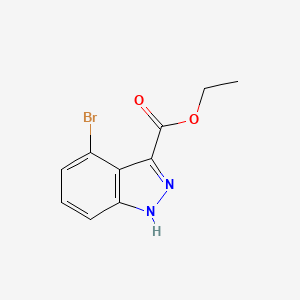
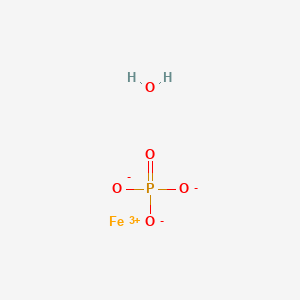
![Tris[N,N-bis(trimethylsilyl)amide]erbium(III)](/img/structure/B7948972.png)
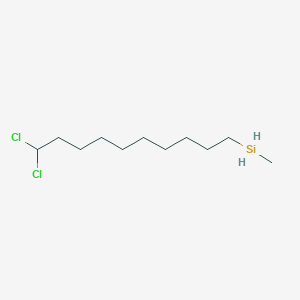
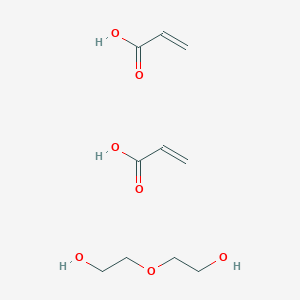
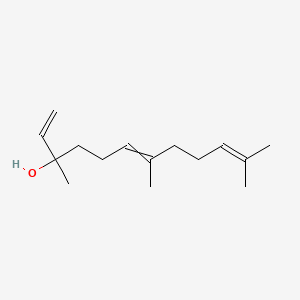
![(Z)-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B7949005.png)
